molecular formula C12H22O11 B3041318 Epicellobiose CAS No. 27452-49-9

Epicellobiose

Cat. No. B3041318
CAS RN: 27452-49-9
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-LNCRCTFVSA-N
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Description

Epicellobiose is a type of disaccharide that consists of two glucose molecules connected by a β-1,4-glycosidic bond. It is formed when two glucose molecules are bound together, and is the main component of starch and glycogen. This compound is an important source of energy in the human body and can be found in many foods such as potatoes, rice, and wheat. It is also used in the production of pharmaceuticals and other products.

Scientific Research Applications

EPIC Studies and Related Research

  • EPIC-NL Study : This study focuses on understanding the interaction between genetic susceptibility and environmental factors in chronic diseases. It combines efforts of epidemiology and molecular genetics with large sample sizes for sufficient power (Beulens et al., 2010).
  • European Prospective Investigation into Cancer and Nutrition (EPIC) : EPIC investigates the relationship between nutrition and cancer, potentially studying other diseases as well. It includes over 519,978 participants in 23 centers across 10 European countries (Riboli et al., 2002).
  • EPIC Biobank : This biobank supports studies involving biomarker analyses and integrates questionnaire data on lifestyle and diet, biomarkers of diet, endogenous metabolism, and genetic polymorphisms (Hainaut et al., 2011).
  • DNA Sample Analysis in EPIC : Analyzing pre-analytical factors affecting DNA yield, this study provides insights for standardized recommendations on blood collection and processing protocols for large-scale genetic studies (Caboux et al., 2012).

Other Relevant Research

  • Computational Modeling and Carbapenemase Inhibitors : Discusses new strategies for discovering carbapenemase inhibitors, contributing to drug discovery and design (Dahdouh et al., 2022).
  • Diet and Cancer Prevention : This study, part of EPIC, explores the relationship between diet and cancer, providing significant contributions to accumulated evidence for public health strategies (González & Riboli, 2006).
  • EpicPCR Technique : Links functional genes and phylogenetic markers in uncultured single cells, with applications in identifying functional community members and mapping ecological interactions (Spencer et al., 2015).
  • Cellulases in Biotechnology : Discusses the biotechnological applications of cellulases, hemicellulases, and pectinases in various industries (Bhat, 2000).

Mechanism of Action

Safety and Hazards

There is limited information available on the safety and hazards of Epicellobiose .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-LNCRCTFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the structural significance of epicellobiose within konjac glucomannan?

A1: this compound, consisting of a glucose and mannose unit linked by a β-1,4-glycosidic bond, is a structural component of konjac glucomannan. Research shows that enzymatic hydrolysis of konjac glucomannan using purified cellulases yields this compound as one of the isolated oligosaccharides. [] This suggests that the glucose and mannose units are directly linked within the larger glucomannan structure.

Q2: How is this compound produced through enzymatic degradation of konjac glucomannan?

A2: this compound is generated alongside other oligosaccharides during the enzymatic breakdown of konjac glucomannan. Studies utilizing a purified mannanase from Streptomyces sp. have successfully isolated this compound from the hydrolytic products. [] Similarly, human fecal enzymes have also been shown to degrade konjac glucomannan, producing this compound as a key disaccharide product. []

Q3: Can this compound be further broken down by enzymes?

A3: Yes, research indicates that cell-associated enzymes present in human feces can further degrade this compound into its constituent monosaccharides, glucose and mannose. [] This breakdown contributes to the overall fermentation process of konjac glucomannan in the human gut.

Q4: What is the role of this compound in transglycosylation reactions?

A4: Studies have demonstrated that β-glucosidase, an enzyme isolated from Streptomyces sp., can utilize this compound as a substrate in transglycosylation reactions. [] The enzyme facilitates the transfer of the glucose moiety from this compound to other acceptor molecules, leading to the formation of new glycosidic bonds and potentially novel oligosaccharides.

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